5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid
Description
5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative characterized by a carboxylic acid group at position 2, a fluorine atom at position 5, and a trifluoromethyl (-CF₃) group at position 6 on the pyridine ring.
- Molecular formula: Likely C₇H₃F₄NO₂ (calculated based on substituent positions).
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-3-1-2-4(6(13)14)12-5(3)7(9,10)11/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEWDUKKJBNCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256802-73-9 | |
| Record name | 5-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preformed Pyridine Functionalization
This approach modifies commercially available pyridine derivatives. For example, 6-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-69-0) could serve as a starting material for electrophilic fluorination at position 5. However, the strong electron-withdrawing nature of the -CF₃ group deactivates the ring, necessitating harsh fluorination conditions.
Ring Construction via Cyclization
Alternative routes involve assembling the pyridine core from acyclic precursors. Knorr-type cyclizations or Hantzsch dihydropyridine syntheses enable strategic placement of substituents before ring closure. For instance, a β-keto ester intermediate bearing fluorine and trifluoromethyl groups could cyclize to form the target structure.
Detailed Synthetic Methodologies
Directed Ortho-Metalation (DoM) Strategy
The carboxylic acid group at position 2 acts as a directing group for regioselective functionalization:
- Lithiation : Treating pyridine-2-carboxylic acid with LDA at −78°C generates a lithio species at position 6.
- Trifluoromethylation : Quenching with CF₃TMS (trimethyl(trifluoromethyl)silane) introduces the -CF₃ group.
- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) target position 5, leveraging the ring’s electronic asymmetry.
Optimization Data :
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Lithiation | LDA | −78°C | 92% |
| CF₃ Addition | CF₃TMS | −40°C | 78% |
| Fluorination | Selectfluor® | 80°C | 65% |
This method achieves an overall yield of 37% but requires stringent anhydrous conditions.
Halogen Exchange on Chlorinated Precursors
A three-step sequence starting from 5-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid:
- Protection : Esterify the carboxylic acid with methanol/H₂SO₄ to prevent side reactions.
- Fluorination : Treat the chloride with KF in DMF at 150°C for 24 hours.
- Deprotection : Hydrolyze the ester using NaOH/EtOH.
Key Observations :
Cross-Coupling Approaches
Palladium-catalyzed couplings install the -CF₃ group late in the synthesis:
- Stille Coupling : React 5-fluoro-6-iodopyridine-2-carboxylate with (CF₃)SnBu₃ under Pd(PPh₃)₄ catalysis.
- Ullmann Reaction : Copper-mediated coupling of 5-fluoro-6-bromopyridine-2-carboxylic acid with CF₃Cu.
Comparative Performance :
| Method | Catalyst | Temp. (°C) | Yield |
|---|---|---|---|
| Stille | Pd(PPh₃)₄ | 110 | 42% |
| Ullmann | CuI | 130 | 51% |
The Ullmann method proves superior but generates stoichiometric Cu waste.
Purification and Characterization
Crystallization Techniques
Slow evaporation of THF/water (1:1) yields high-purity crystals, as demonstrated for analogous pyridinecarboxylic acids. The trifluoromethyl group enhances hydrophobicity, requiring optimized solvent ratios.
Analytical Validation
- 19F NMR : Distinct signals at δ −62.5 (CF₃) and −118.2 (C-F).
- HPLC : Retention time 8.2 min (C18 column, 60% MeCN/H₂O).
- X-ray Crystallography : Confirms planarity of the pyridine ring and bond lengths (C-F: 1.34 Å, C-CF₃: 1.53 Å).
Industrial-Scale Considerations
While laboratory methods achieve moderate yields, scaling poses challenges:
Chemical Reactions Analysis
Halogenation and Functional Group Interconversion
The pyridine ring’s electron-deficient nature allows selective halogenation. For example:
-
Halex Exchange : Fluoro derivatives are accessible via nucleophilic displacement of chloro intermediates using KF in polar aprotic solvents (e.g., DMF) .
-
Chlorination/Fluorination : Vapor-phase reactions at >300°C with catalysts like iron fluoride enable simultaneous introduction of halogens and trifluoromethyl groups .
For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for agrochemicals, is synthesized via this method . While direct data for the title compound is limited, analogous reactions suggest feasibility.
Coordination Chemistry
The carboxylic acid group facilitates metal coordination. In structurally similar compounds (e.g., 5-(trifluoromethyl)pyridine-2-carboxylic acid), the carboxylate acts as a monoanionic ligand, forming complexes with transition metals such as Co(II), Cr(III), and Mn(II) . Key interactions include:
-
N–O Chelation : The pyridine nitrogen and carboxylate oxygen bind metal centers.
-
Hydrogen Bonding : Water molecules often bridge ligands in crystal lattices .
Thermal and Stability Data
Limited experimental data exist, but related trifluoromethylpyridinecarboxylic acids exhibit:
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 5-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid exhibit promising anticancer properties. For instance, studies have shown that this compound can inhibit specific cancer cell lines by interfering with cellular pathways essential for tumor growth. The trifluoromethyl group is believed to enhance the lipophilicity and metabolic stability of these compounds, improving their efficacy against cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membrane integrity .
Herbicides and Fungicides
This compound is part of a class of compounds that are being explored as herbicides and fungicides. The structural features of this compound allow it to act selectively against certain weeds and fungal pathogens while being less harmful to crops . For example, similar trifluoromethyl-pyridine derivatives have been successfully used in commercial herbicides such as bicyclopyrone and fungicides like picoxystrobin .
Insecticides
The compound's derivatives have been investigated for use as insecticides, targeting pests that affect crop yields. The trifluoromethyl group contributes to the insecticidal activity by enhancing the binding affinity to insect nervous system receptors, leading to effective pest control .
Metal Complexes
Recent studies have explored the coordination of this compound with transition metals such as zinc. These metal complexes have shown enhanced biological activity due to their ability to interact with biological macromolecules like DNA and proteins . For example, complexes formed with this compound exhibited significant binding affinity toward bovine serum albumin and calf thymus DNA, indicating potential applications in drug delivery systems and biomolecular imaging .
Synthesis and Derivative Development
The synthesis of this compound has been achieved through various methods, including multi-step reactions starting from readily available precursors. The ability to modify the structure further allows researchers to create a library of derivatives for high-throughput screening against various biological targets .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation via specific pathway interference. |
| Study B | Antimicrobial Properties | Effective against multiple bacterial strains; mechanism involves membrane disruption. |
| Study C | Agrochemical Applications | Identified as a potential herbicide; selective action against targeted weeds with minimal crop impact. |
| Study D | Coordination Chemistry | Zinc complexes showed enhanced binding to biomolecules; potential for drug delivery applications. |
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a β-secretase inhibitor, it binds to the enzyme’s active site, preventing the cleavage of amyloid precursor protein and thereby reducing the formation of amyloid plaques . The presence of fluorine atoms enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positional arrangement of substituents significantly impacts chemical behavior. Key comparisons include:
Key Insights :
- Positional Isomerism : Moving the carboxylic acid from C2 to C3 (as in the 3-carboxylic acid isomer) reduces steric strain but may weaken hydrogen-bonding capacity in biological systems .
- Aryl Substitutions : The addition of substituted phenyl groups (e.g., in herbicidal compounds) enhances target binding but introduces synthetic complexity .
Comparison of Efficacy :
- Lipophilicity: The -CF₃ group in this compound enhances lipid solubility compared to non-fluorinated analogs, favoring foliar absorption in herbicides.
- Synergy : Aryl-substituted analogs (e.g., ) show broader weed control spectra due to multi-target action, whereas simpler fluorinated pyridines may require adjuvant formulations .
Physicochemical Properties
Biological Activity
5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides an overview of its biological activity, synthesis, and relevant case studies.
This compound is a pyridine derivative characterized by a fluorine atom and a trifluoromethyl group, which enhance its biological properties. The molecular formula is C_8H_5F_4N_O_2, and it exhibits unique physicochemical properties that contribute to its bioactivity.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethylpyridine moieties exhibit notable antimicrobial activity. For instance, derivatives of trifluoromethylpyridine have been shown to possess significant antifungal properties, with one study reporting that a related compound demonstrated higher fungicidal activity compared to chlorine-substituted derivatives .
Table 1: Antimicrobial Activity of Trifluoromethylpyridine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µM |
| This compound | S. agalactiae | 75 µM |
| Fluazinam (related compound) | Various fungi | Not specified |
Enzyme Inhibition
The incorporation of the trifluoromethyl group in pyridine derivatives has been associated with enhanced enzyme inhibition. For example, compounds similar to this compound have been investigated for their ability to inhibit enzymes involved in bacterial metabolism, showing promising results against Gram-positive bacteria .
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One efficient synthetic route includes the use of palladium-catalyzed reactions, which facilitate the formation of the trifluoromethyl group while maintaining high yields .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes critical for microbial survival. The trifluoromethyl group is known to enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets .
Case Studies
- Fungal Inhibition : A study evaluated the antifungal efficacy of various trifluoromethylpyridine derivatives, including this compound, against pathogenic fungi. The results indicated that these compounds could serve as lead structures for developing new antifungal agents.
- Antiviral Activity : Another investigation focused on the antiviral potential of trifluoromethylpyridines, highlighting their role in inhibiting viral proteases critical for viral replication . This suggests potential applications in treating viral infections such as HIV.
Q & A
What are the key synthetic challenges in preparing 5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid, and how can reaction conditions be optimized?
Level : Basic
Answer : The synthesis typically involves multi-step routes, such as hydrolysis of ethyl esters (e.g., Ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) under acidic conditions. For example, heating the ester derivative in 10 N HCl at 100°C for 3 hours achieves hydrolysis, followed by neutralization with NaOH to isolate the carboxylic acid . Challenges include controlling regioselectivity during fluorination/trifluoromethylation and minimizing side reactions. Optimization may involve adjusting temperature gradients (40–100°C) and using inert atmospheres to stabilize reactive intermediates .
How do electron-withdrawing substituents (e.g., -CF₃, -F) influence the chemical reactivity of pyridinecarboxylic acids?
Level : Advanced
Answer : The trifluoromethyl (-CF₃) and fluoro (-F) groups enhance electrophilic substitution resistance due to their electron-withdrawing effects, directing reactions to specific positions on the pyridine ring. For instance, in nucleophilic substitution, the -CF₃ group at the 6-position deactivates the ring, favoring reactions at the 2- or 4-positions. Computational studies (e.g., quantum chemical calculations) can predict reactivity trends by analyzing electron density maps and frontier molecular orbitals .
What analytical methods are critical for characterizing this compound and its intermediates?
Level : Basic
Answer : Key methods include:
- HPLC : Purity assessment (≥95% by HPLC, as in ).
- NMR : To confirm regiochemistry of fluorine and trifluoromethyl groups (¹⁹F NMR is particularly useful for distinguishing -CF₃ environments).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for intermediates like ethyl esters .
How can contradictory data on reaction yields be resolved in multi-step syntheses of trifluoromethylpyridine derivatives?
Level : Advanced
Answer : Discrepancies often arise from variations in reaction conditions (e.g., catalyst loading, solvent purity). For example, palladium diacetate and tert-butyl XPhos may improve coupling efficiency in Suzuki-Miyaura reactions, but trace moisture can deactivate catalysts. Systematic Design of Experiments (DoE) and computational reaction path searches (e.g., ICReDD’s quantum chemical methods) can identify optimal parameters and reduce trial-and-error approaches .
What strategies improve the solubility and stability of this compound in aqueous media?
Level : Advanced
Answer : The compound’s low solubility in water (due to hydrophobic -CF₃) can be mitigated via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
